Home > Products > Screening Compounds P9125 > Raltegravir-d3 β-D-Glucuronide
Raltegravir-d3 β-D-Glucuronide -

Raltegravir-d3 β-D-Glucuronide

Catalog Number: EVT-1494213
CAS Number:
Molecular Formula: C₂₆H₂₆D₃FN₆O₁₁
Molecular Weight: 623.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raltegravir-d3 β-D-Glucuronide is a labeled metabolite of Raltegravir, a human immunodeficiency virus-1 integrase strand transfer inhibitor. This compound is significant in pharmacokinetic studies and research related to drug metabolism. Raltegravir itself is an antiretroviral medication used primarily in the treatment of HIV infections, functioning by inhibiting the integrase enzyme crucial for viral replication.

Source

Raltegravir-d3 β-D-Glucuronide is synthesized as part of the metabolic pathway of Raltegravir, which is predominantly metabolized through glucuronidation via the enzyme uridine diphosphate glucuronosyltransferase 1A1. The compound can be obtained from various suppliers specializing in pharmaceutical research chemicals, such as Santa Cruz Biotechnology and Toronto Research Chemicals .

Classification

Raltegravir-d3 β-D-Glucuronide falls under the category of pharmaceutical metabolites and is classified as a glucuronide conjugate. It is primarily used in analytical chemistry and pharmacokinetic studies to assess drug metabolism and disposition in biological systems.

Synthesis Analysis

Methods

The synthesis of Raltegravir-d3 β-D-Glucuronide involves the glucuronidation of Raltegravir using uridine diphosphate glucuronosyltransferase enzymes. The specific isotope labeling (d3) indicates that deuterium atoms replace certain hydrogen atoms in the molecular structure, allowing for precise tracking in metabolic studies.

Technical Details

The synthesis typically requires:

  • Reagents: Raltegravir, uridine diphosphate glucuronic acid, and the appropriate enzyme (uridine diphosphate glucuronosyltransferase).
  • Conditions: The reaction is usually conducted under controlled temperature and pH conditions to optimize enzyme activity.
  • Purification: Post-reaction, purification techniques such as high-performance liquid chromatography may be employed to isolate the desired metabolite from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Raltegravir-d3 β-D-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the Raltegravir backbone. The molecular formula for this compound is C26H26D3FN6O11, with a molecular weight of 623.56 g/mol.

Data

Key structural features include:

  • Functional Groups: Presence of multiple hydroxyl groups from the glucuronic acid component.
  • Isotope Labeling: Three deuterium atoms incorporated into the structure enhance its analytical detectability.

The structural representation can be visualized using chemical drawing software or databases.

Chemical Reactions Analysis

Reactions

Raltegravir-d3 β-D-Glucuronide primarily participates in metabolic reactions involving hydrolysis and further conjugation processes. It can revert to its parent drug under specific conditions or undergo additional modifications through other metabolic pathways.

Technical Details

In vitro studies often utilize this metabolite to understand its stability and reactivity in biological matrices. Analytical methods such as liquid chromatography-tandem mass spectrometry are commonly employed to monitor these reactions.

Mechanism of Action

Process

The mechanism of action for Raltegravir-d3 β-D-Glucuronide involves its role as a metabolite that indicates the pharmacokinetic behavior of Raltegravir. When administered, Raltegravir is absorbed and subsequently metabolized into various forms, including this glucuronide conjugate.

Data

Pharmacokinetic studies demonstrate that:

  • Absorption: Raltegravir achieves peak plasma concentrations within 0.5 to 1.3 hours post-administration.
  • Metabolism: Approximately 83% of Raltegravir binds to plasma proteins, while about 9% is excreted unchanged in urine .
Physical and Chemical Properties Analysis

Physical Properties

Raltegravir-d3 β-D-Glucuronide appears as a white to off-white solid with good solubility in polar solvents like water and methanol. Its melting point and specific optical rotation can vary based on purity and formulation.

Chemical Properties

Relevant chemical properties include:

  • Molecular Weight: 623.56 g/mol
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Analytical techniques such as nuclear magnetic resonance spectroscopy can provide insights into its structural integrity.

Applications

Scientific Uses

Raltegravir-d3 β-D-Glucuronide serves several important roles in scientific research:

  • Pharmacokinetic Studies: Used extensively in clinical trials to understand drug absorption, distribution, metabolism, and excretion profiles.
  • Bioanalytical Methods: Acts as an internal standard in high-performance liquid chromatography-tandem mass spectrometry methods for quantifying Raltegravir levels in plasma and urine samples .

This compound facilitates a deeper understanding of drug interactions and individual variability in drug metabolism among different populations.

Chemical Characterization of Raltegravir-d3 β-D-Glucuronide

Structural Elucidation and Isotopic Labeling

Raltegravir-d3 β-D-Glucuronide is a deuterated isotopologue of the major phase II metabolite of the antiretroviral drug Raltegravir. Its molecular formula is C26H26D3FN6O11, with a precise molecular weight of 623.56 g/mol [1] [3] [6]. The deuterium atoms are incorporated at the N-methyl group (position 1 of the pyrimidinone ring), replacing all three hydrogen atoms (–CD3 instead of –CH3) [3] [9]. This strategic labeling minimizes alterations to the molecule’s steric and electronic properties while creating a distinct mass spectral signature.

The compound’s structure consists of three moieties:

  • A deuterated pyrimidinone core (Raltegravir-d3)
  • A β-D-glucuronic acid group
  • A linker connecting the glucuronide to the pyrimidinone at the C5 position via an O-glycosidic bond [6] [9]
  • Table 1: Key Structural Identifiers
    PropertyValue/DescriptorSource
    Canonical SMILESO[C@@H]1C@@HC@HC@@HO[C@H]1C(O)=O [3] [9]
    InChI KeyDNIJULFVNPGGMF-SFIPPOAQSA-N [3] [9]
    Isotopic Purity≥90-95% atom D (typical commercial specifications) [3] [9]

The deuterium labeling confers a +3 Da mass shift compared to unlabeled Raltegravir β-D-Glucuronide (MW 620.54 g/mol), enabling unambiguous differentiation in mass spectrometry-based assays [5] [7]. Nuclear Magnetic Resonance (NMR) analysis confirms the specific deuteration site through the absence of the characteristic 1H-NMR signal at ~3.5 ppm for the N-methyl group [9].

Physicochemical Properties and Stability Analysis

Raltegravir-d3 β-D-Glucuronide presents as a white to off-white solid in its neat form [3] [9]. It exhibits limited solubility in aqueous buffers but is sparingly soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) [6] [9]. Stability is a critical consideration for handling and storage:

  • Thermal Stability: Degrades at temperatures exceeding 142–144°C (melting point range) [9].
  • Hydrolytic Sensitivity: The β-glucuronide bond is susceptible to enzymatic hydrolysis (e.g., by β-glucuronidases) and chemical hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 9) conditions [5].
  • Photostability: Requires protection from prolonged exposure to UV/visible light, typical of conjugated heterocyclic compounds [3].

The glucuronide bond’s lability necessitates careful sample preparation in analytical workflows. Acidic precipitants (e.g., trifluoroacetic acid) or harsh extraction conditions can artificially cleave the conjugate, leading to underestimation of metabolite levels and overestimation of parent drug concentrations [5] [7].

Comparative Analysis with Parent Compound (Raltegravir)

The primary distinction between Raltegravir-d3 β-D-Glucuronide and its parent drug Raltegravir (C20H21FN6O5, MW 444.42 g/mol) lies in the glucuronidation at the pyrimidinone's 5-hydroxy group and the deuterated N-methyl group. This conjugation drastically alters key properties:

  • Polarity and Solubility: The glucuronide moiety introduces carboxylic acid and hydroxyl groups, significantly increasing hydrophilicity (LogP reduction) and aqueous solubility relative to the more lipophilic Raltegravir [5] [8].
  • Metabolic Fate: Raltegravir undergoes extensive UGT1A1-mediated glucuronidation in vivo to form its β-D-Glucuronide (~23% of dose excreted as this metabolite). The deuterated isotopologue mirrors this metabolic pathway but exhibits altered kinetics due to the deuterium isotope effect [2] [5].
  • Analytical Behavior:
  • Chromatography: Raltegravir-d3 β-D-Glucuronide typically elutes earlier than Raltegravir in reversed-phase HPLC due to increased polarity [5] [7].
  • Mass Spectrometry: Key transitions for detection are m/z 624.2 → 448.2 (Glucuronide) vs. m/z 444.2 → 316.1 (Raltegravir) in negative ionization mode. Crucially, in-source fragmentation can partially convert the glucuronide back to the parent ion, necessitating chromatographic resolution to avoid analytical interference [5] [7].

  • Table 3: Metabolic and Analytical Comparison

    PropertyRaltegravir-d3 β-D-GlucuronideRaltegravir
    Primary Metabolic RoleTerminal metabolite (excretion)Substrate for glucuronidation
    Major Elimination RouteRenal (~23% of RAL dose as glucuronide) [5]Hepatic glucuronidation > renal (unchanged drug)
    Typical HPLC RetentionShorter retention time (more polar)Longer retention time (less polar)
    Key MRM Transition (-ve mode)624.2 → 448.2 [5] [7]444.2 → 316.1 [7]
    Deuterium Isotope EffectReduced metabolic clearance (vs. non-deuterated glucuronide) [2]Not applicable

Deuterium labeling at the N-methyl position subtly influences the molecule's metabolic stability. The stronger C-D bond (vs. C-H) can slow oxidative N-demethylation – a minor pathway – and potentially reduce the rate of glucuronide hydrolysis in certain enzymatic environments (kinetic isotope effect, kH/kD ~ 2-7) [2]. This makes Raltegravir-d3 β-D-Glucuronide not only an analytical standard but also a tool for probing enzymatic mechanisms involving glucuronide formation and cleavage.

  • Compound Names Table
    Systematic Name (IUPAC)SynonymsCAS Number
    (2R,3R,4R,5S,6R)-6-((4-((4-fluorobenzyl)carbamoyl)-1-(methyl-d3)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acidRaltegravir-d3 β-D-Glucuronide; Raltegravir β-D-Glucuronide-d3; 4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-(trideuteriomethyl)-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-glucopyranosiduronic acid952654-62-5 (unlabelled parent) [3] [4] [6]

Properties

Product Name

Raltegravir-d3 β-D-Glucuronide

Molecular Formula

C₂₆H₂₆D₃FN₆O₁₁

Molecular Weight

623.56

Synonyms

4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl-d3 β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.